

Analytical Methods for 5-Bromo-3-fluoro-N-methylpicolinamide Quantification[1]

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Compound of Interest

Compound Name: 5-Bromo-3-fluoro-N-methylpicolinamide

Cat. No.: B8097447

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Part 1: Executive Summary & Chemical Profile

Introduction

5-Bromo-3-fluoro-N-methylpicolinamide is a critical halogenated pyridine intermediate, often employed in the synthesis of kinase inhibitors and agrochemicals. Its structural complexity—featuring a basic pyridine nitrogen, an electron-withdrawing fluorine at the 3-position, and a labile amide bond—presents specific analytical challenges.

This guide provides a rigorous, validated framework for its quantification. We prioritize Reverse Phase HPLC (RP-HPLC) for purity/assay testing and LC-MS/MS for trace analysis (e.g., genotoxic impurity screening or pharmacokinetic studies).

Physicochemical Profile

Understanding the molecule's behavior in solution is the prerequisite for robust method development.[1]

Property	Value / Characteristic	Impact on Method
CAS Number	845305-87-5	Unique Identifier
Formula	C ₇ H ₆ BrFN ₂ O	MW: 233.04 g/mol
Isotopes	Br ⁷⁹ : Br ⁸¹ (1:1 ratio)	Distinctive MS doublet (M+H: 233/235)
LogP	-0.8 – 1.2 (Predicted)	Moderately lipophilic; elutes mid-gradient on C18.
pKa (Pyridine)	~ -0.7 (Calculated)	Very weak base due to F-substitution. Remains neutral at pH > 2.
Solubility	Low in water; High in DMSO, MeOH, ACN	Use organic-rich diluents to prevent precipitation.
UV Max	~260–275 nm	Pyridine ring absorption; DAD scan required for optimization.

Part 2: Primary Method – HPLC-UV/DAD (Purity & Assay)

This method is designed for Quality Control (QC), reaction monitoring, and raw material release. It separates the target from its primary hydrolysis degradant (5-Bromo-3-fluoropicolinic acid) and synthesis precursors.

Chromatographic Conditions

- System: Agilent 1290 Infinity II or Waters H-Class UPLC (or equivalent).
- Column: Phenomenex Kinetex C18 or Waters XBridge BEH C18.
 - Dimensions: 150 x 4.6 mm, 3.5 μm (HPLC) or 100 x 2.1 mm, 1.7 μm (UPLC).
 - Rationale: The C18 stationary phase provides robust retention for halogenated aromatics. The "BEH" or "Kinetex" technology ensures peak sharpness for basic compounds.

- Column Temperature: 40°C (Controls viscosity and improves reproducibility).
- Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC).
- Injection Volume: 5–10 µL.
- Detection: UV at 270 nm (Primary); 220 nm (Secondary for impurity profiling).

Mobile Phase & Gradient[3]

- Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.0).
 - Note: Low pH suppresses the ionization of the carboxylic acid impurities, sharpening their peaks.
- Solvent B: Acetonitrile (HPLC Grade).[2]

Gradient Table (Standard HPLC):

Time (min)	% Solvent A	% Solvent B	Event
0.0	95	5	Equilibration
2.0	95	5	Hold (Solvent front)
15.0	20	80	Linear Gradient
18.0	5	95	Wash
20.0	5	95	Wash Hold
20.1	95	5	Re-equilibration

| 25.0 | 95 | 5 | End |

Standard Preparation

- Stock Solution: Dissolve 10 mg of Reference Standard in 10 mL of DMSO (Conc: 1 mg/mL).
- Working Standard: Dilute Stock 1:10 with 50:50 Water:Acetonitrile (Conc: 0.1 mg/mL).

- Critical: Do not use 100% water as diluent; the compound may crash out.

Part 3: Secondary Method – LC-MS/MS (Trace Quantification)

Required for pharmacokinetic (PK) studies or detecting this molecule as a residual intermediate in a final drug substance.

Mass Spectrometry Parameters

- Ionization: Electrospray Ionization (ESI), Positive Mode.
- Source Temp: 350°C.
- Capillary Voltage: 3.5 kV.

MRM Transitions (Multiple Reaction Monitoring): The bromine isotope pattern provides a unique verification tool. Monitor both transitions to confirm identity.

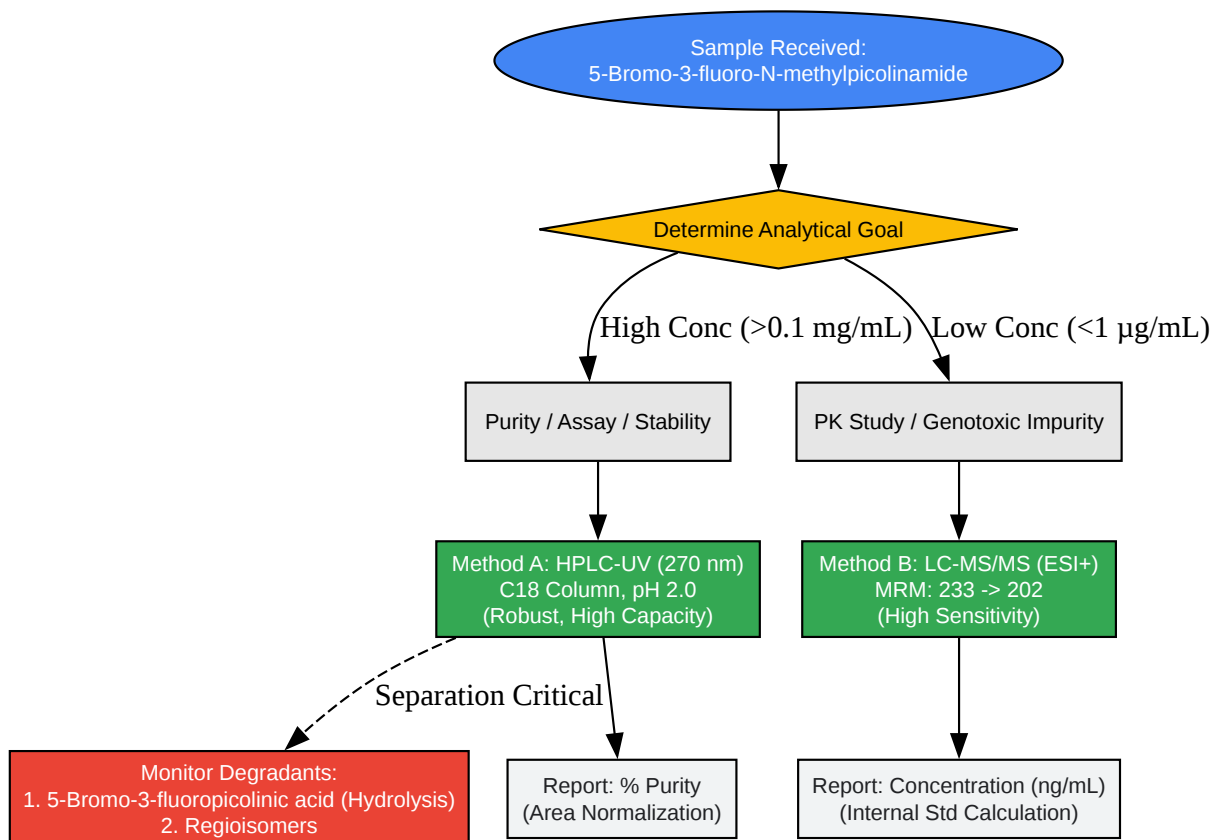
Transition Type	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Rationale
Quantifier (⁷⁹ Br)	233.0 [M+H] ⁺	202.0	20	Loss of -NHCH ₃ (Methylamine)
Qualifier (⁸¹ Br)	235.0 [M+H] ⁺	204.0	20	Confirms Br presence (1:1 ratio)

LC Conditions for MS

- Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer required).
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 μm.
- Gradient: Fast generic gradient (5% B to 95% B in 3 minutes).

Part 4: Analytical Workflow & Logic (Visualization)

The following diagram illustrates the decision matrix for selecting the appropriate method and the degradation pathways to monitor.



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Caption: Analytical decision tree distinguishing between macro-analysis (HPLC-UV) for purity and micro-analysis (LC-MS/MS) for biological/trace contexts.

Part 5: Validation Protocol (ICH Q2 Guidelines)

To ensure trustworthiness, the method must be validated. Perform the following experiments:

Specificity (Stress Testing)

Induce degradation to prove the method can separate the active from its breakdown products.

- Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. -> Expect: Increase in Picolinic Acid peak.
- Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours. -> Expect: Rapid hydrolysis to acid.
- Oxidation: 3% H₂O₂, RT, 4 hours. -> Expect: N-oxide formation (M+16).

Linearity & Range

- Range: 50% to 150% of target concentration.
- Criteria: $R^2 > 0.999$.
- Procedure: Prepare 5 concentration levels (e.g., 0.05, 0.075, 0.10, 0.125, 0.15 mg/mL).

Accuracy (Recovery)

- Spike known amounts of standard into a placebo matrix (if available) or solvent.
- Levels: Low (80%), Medium (100%), High (120%).
- Acceptance: 98.0% – 102.0% recovery.[\[3\]](#)

Part 6: Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Peak Tailing	Interaction with silanols	Ensure mobile phase pH is acidic (≤ 2.5) to suppress silanol activity. Use "End-capped" columns.
Split Peaks	Solvent mismatch	Sample diluent is too strong (e.g., 100% DMSO). Dilute sample with mobile phase A.
Retention Shift	Temperature fluctuation	Thermostat the column compartment (40°C).
Ghost Peaks	Carryover	Add a needle wash step (50:50 MeOH:Water) between injections.

Part 7: References

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